

Technical Support Center: Mitigating Hydrogen Evolution in Nickel Electrocatalysis

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Compound of Interest

Compound Name: Nickel

Cat. No.: B1210020

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common side reaction of hydrogen evolution in **nickel** electrocatalysis.

Troubleshooting Guides

Issue 1: Excessive Gas Bubbling at the Cathode During Electrodeposition

Question: I am observing severe gas evolution on my cathode surface during **nickel** electrodeposition, which is preventing a uniform coating. How can I reduce this?

Answer: Excessive hydrogen evolution during electrodeposition can be managed by adjusting several experimental parameters:

- **Decrease Current Density:** A lower current density can reduce the rate of hydrogen evolution, allowing for better deposition of **nickel**.
- **Increase Agitation:** Stirring the electrolyte helps to dislodge hydrogen bubbles from the cathode surface, ensuring a more uniform coating.^[1] High flow rates can also help remove H₂ from the substrate.
- **Use Wetting Agents:** Certain additives, like cetyltrimethylammonium bromide, can act as wetting agents to reduce the surface tension and prevent bubbles from adhering to the cathode.^[1]

- **Adjust pH:** The pH of the electrolyte bath can significantly influence hydrogen evolution. For a Zn-Ni sulfate bath, a pH of 2 has been noted where hydrogen evolution can be problematic, especially in a Ni-rich bath.[1] Experiment with slightly different pH values to find an optimal range for your specific system.
- **Complexing Agents:** While some complexing agents like sodium citrate, DEA, and TEPA have been explored, they may decrease the percentage of **nickel** in the coating.[1] Their use should be carefully evaluated based on the desired outcome.

Issue 2: Poor Selectivity and Low Faradaic Efficiency in Electrocatalytic Reactions

Question: My **nickel**-catalyzed reaction is showing poor selectivity for the desired product, and I suspect the competing hydrogen evolution reaction (HER) is the cause. What strategies can I employ to suppress HER?

Answer: Suppressing the hydrogen evolution reaction is crucial for improving the efficiency of many **nickel**-catalyzed processes. Here are several strategies to consider:

- **Catalyst Modification:**
 - **Doping:** Introducing other elements into the **nickel** catalyst can alter its electronic structure and reduce its affinity for hydrogen adsorption. For instance, doping with ruthenium (Ru) or manganese (Mn) has been shown to be effective.[2]
 - **Alloying:** Creating **nickel** alloys, for example with molybdenum (Mo), can enhance the intrinsic activity for the desired reaction over HER.[3]
 - **Surface Coating:** Applying a thin passivation layer, such as alumina (Al₂O₃), can create a physical barrier that hinders the hydrogen evolution reaction.[4]
- **Electrolyte Engineering:**
 - **Additives:** The addition of a hydrogen bond acceptor like dimethyl sulfoxide (DMSO) to the aqueous electrolyte can reduce water activity, thereby suppressing HER.[5][6] This strategy can delay the onset potential of HER significantly.[5][6]
- **Catalyst Morphology and Support:**

- Single-Crystal Cathodes: Utilizing single-crystal **nickel**-cobalt-manganese (NCM) cathodes can minimize the surface area available for HER.[7] This also reduces the formation of contaminant species that can catalyze hydrogen evolution.[7]
- Interface Engineering: Designing catalysts with specific interfaces, such as NiS-Ni₂P, can optimize the electronic properties to favor the desired reaction pathway over hydrogen evolution.[8]

Frequently Asked Questions (FAQs)

Question: How does the choice of **nickel** precursor affect catalyst performance and hydrogen evolution?

Answer: The **nickel** precursor can influence the final morphology, particle size, and surface chemistry of the catalyst, all of which impact its activity and selectivity. For instance, using **nickel** nitrate nonahydrate in a hydrothermal synthesis can lead to the formation of **nickel**-based layered double hydroxides (LDHs), which have shown promise for HER but can be further modified to control side reactions. The decomposition of precursors like **nickel** oxalate at specific temperatures is a method to produce finely divided, highly active **nickel** particles.

Question: What is the role of the support material in mitigating hydrogen evolution?

Answer: The support material plays a critical role in catalyst performance. A conductive support, such as **nickel** foam or carbon-based materials, facilitates efficient electron transfer.[2] [9] The interaction between the **nickel** catalyst and the support can also modify the electronic properties of the **nickel**, making it less favorable for hydrogen evolution. For example, nitrogen-doped porous carbon matrices can enhance the surface area and expose more active sites while the carbon layer protects the **nickel** nanoparticles.[5]

Question: Can in-situ characterization techniques help in understanding and mitigating hydrogen evolution?

Answer: Yes, in-situ techniques are invaluable. For example, in-situ differential electrochemical mass spectrometry (DEMS) can directly detect and quantify the evolution of hydrogen gas during an electrochemical reaction, providing real-time feedback on the effectiveness of different mitigation strategies.[7] Techniques like in-situ X-ray absorption spectroscopy can reveal changes in the catalyst's electronic structure and oxidation state under reaction

conditions, offering insights into the active sites for both the desired reaction and the competing HER.

Question: Are there computational methods to predict which catalyst modifications will suppress HER?

Answer: Density Functional Theory (DFT) is a powerful computational tool used to predict the performance of catalysts.^[10] By calculating the Gibbs free energy of hydrogen adsorption (ΔG_H) on different catalyst surfaces, researchers can predict whether a material will be active for HER.^[10] A ΔG_H value close to zero suggests an efficient HER catalyst. Therefore, DFT can be used to screen for dopants or alloy compositions that shift the ΔG_H^* to be less favorable for hydrogen adsorption, thereby suppressing HER.^[10]

Data Presentation

Table 1: Performance of Various **Nickel**-Based Electrocatalysts for the Hydrogen Evolution Reaction (HER)

Catalyst	Electrolyte	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Reference
Mn-doped Ni ₂ P/NF	1.0 M KOH	103 (for 20 mA/cm ²)	Not Specified	[2]
Ru-doped NiCoP/NF	1.0 M KOH	44	45.4	[2]
NiS-Ni ₂ P/Ni coil	1.0 M KOH	53	Not Specified	[8]
p-NiPO/Ti	1.0 M KOH	128	Not Specified	[11]
Ni-Fe LDH-HMS	Not Specified	239	Not Specified	[2]
Ni ₂ P/rGO	1.0 M KOH	Not Specified (Used for overall water splitting)	Not Specified	[9]
Flower-like Ni ₅ P ₄	Acidic Solution	35.4	48	[9]

Experimental Protocols

Protocol 1: Synthesis of Ni-Fe Layered Double Hydroxide (LDH) on **Nickel** Foam (NF)

This protocol is adapted from a general procedure for the hydrothermal synthesis of LDHs on a conductive substrate.

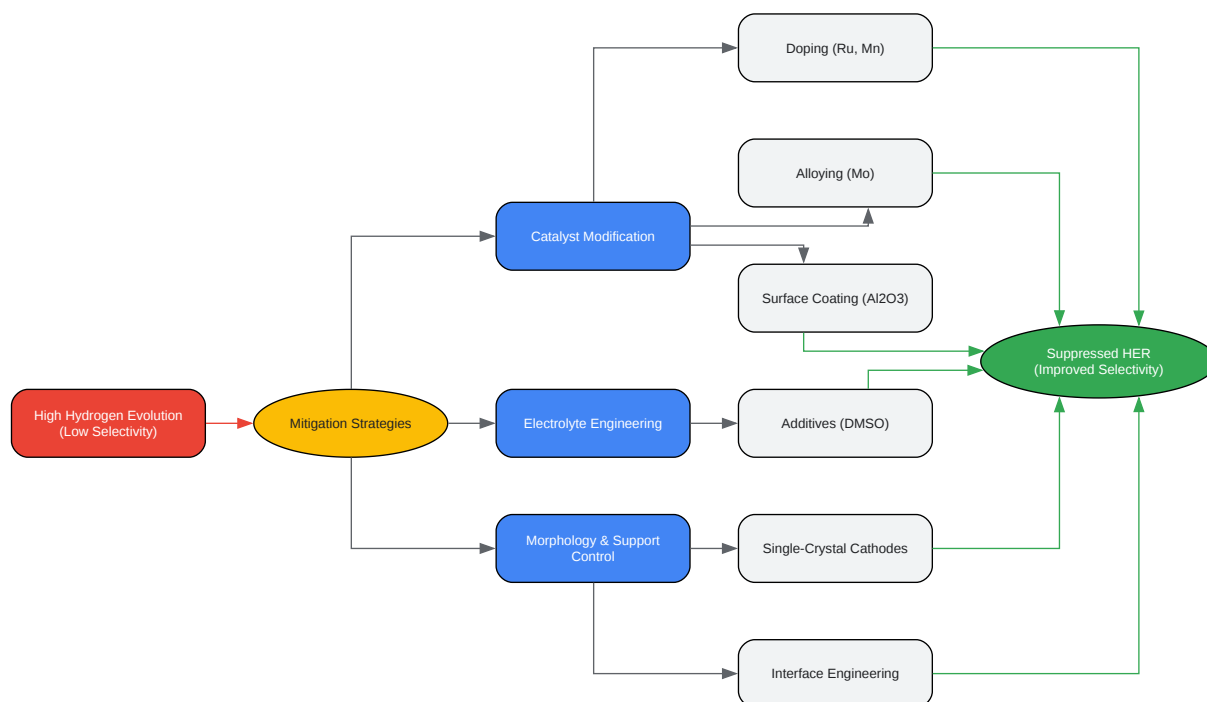
- Pre-treatment of **Nickel** Foam:
 - Cut a piece of **nickel** foam to the desired dimensions (e.g., 2x3 cm).
 - Clean the NF by sonicating in 3 M HCl for 15 minutes to remove the surface NiO layer.
 - Rinse thoroughly with deionized (DI) water and ethanol, sonicating for 10 minutes in each.
 - Dry the cleaned NF under vacuum.
- Hydrothermal Synthesis:
 - Prepare a precursor solution by dissolving Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$), urea ($\text{CO}(\text{NH}_2)_2$), and ammonium fluoride (NH_4F) in DI water.
 - Place the pre-treated NF in a Teflon-lined stainless-steel autoclave.
 - Pour the precursor solution into the autoclave.
 - Seal the autoclave and heat it to 120 °C for 6 hours.
- Post-Synthesis Treatment:
 - Allow the autoclave to cool to room temperature.
 - Remove the NF, which is now coated with the Ni-Fe LDH.
 - Rinse the coated NF thoroughly with DI water and ethanol to remove any residual reactants.
 - Dry the final catalyst, for example, in a vacuum oven.

Protocol 2: Electrochemical Evaluation of HER Activity

This protocol outlines a standard three-electrode setup for evaluating the catalytic activity towards the hydrogen evolution reaction.

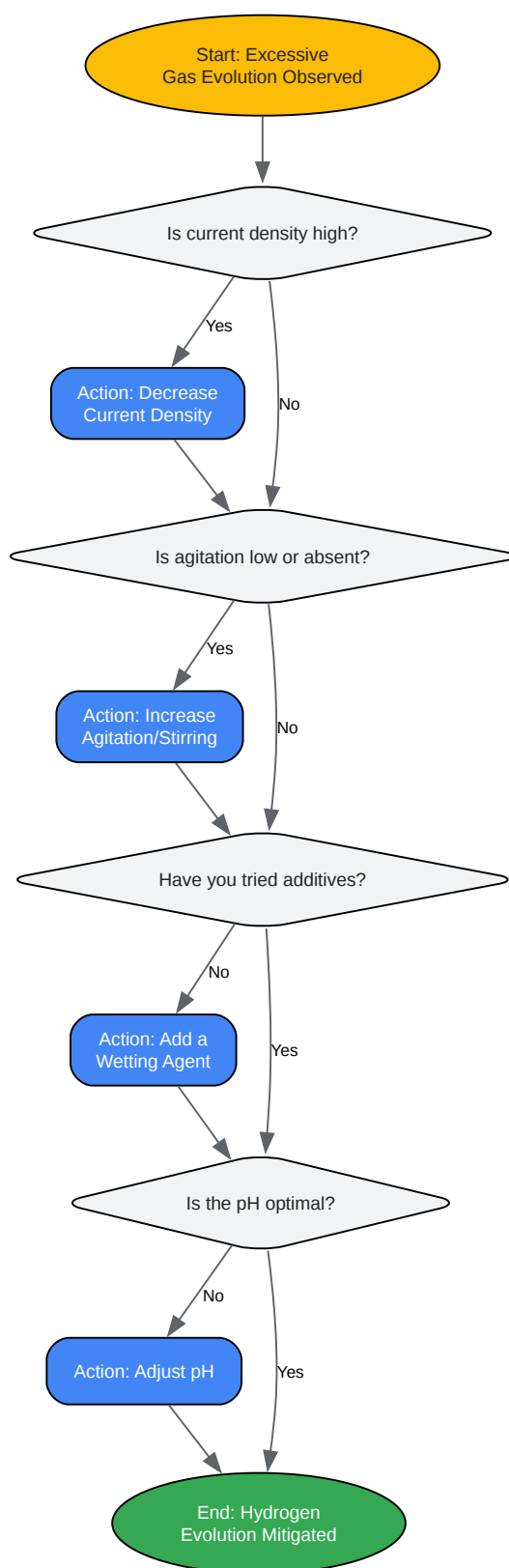
- **Electrochemical Cell Setup:**
 - Use a standard three-electrode electrochemical cell.
 - The prepared catalyst on its support (e.g., Ni-Fe LDH/NF) serves as the working electrode.
 - A graphite rod or platinum wire is used as the counter electrode.
 - A saturated calomel electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
 - The electrolyte is typically 1.0 M KOH for alkaline HER.
- **Electrochemical Measurements:**
 - **Cyclic Voltammetry (CV):** Perform CV scans to clean and activate the electrode surface.
 - **Linear Sweep Voltammetry (LSV):** Record LSV curves at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).
 - **Tafel Plot:** The Tafel slope is derived from the LSV data by plotting the overpotential against the logarithm of the current density. It provides insight into the HER mechanism.
 - **Electrochemical Impedance Spectroscopy (EIS):** EIS is used to study the electrode kinetics and charge transfer resistance.
 - **Chronoamperometry or Chronopotentiometry:** These techniques are used to assess the long-term stability of the catalyst.

Visualizations



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Caption: Logical workflow for mitigating hydrogen evolution in **nickel** electrocatalysis.



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Caption: Troubleshooting workflow for excessive gas evolution during electrodeposition.

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